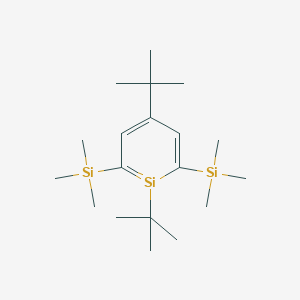
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is a unique organosilicon compound characterized by the presence of two tert-butyl groups and two trimethylsilyl groups attached to a siline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline typically involves the reaction of a silane precursor with tert-butyl and trimethylsilyl reagents. One common method involves the use of tert-butyl lithium and trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent like THF.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline involves its ability to interact with various molecular targets through its silicon core and bulky substituents. The steric hindrance provided by the tert-butyl and trimethylsilyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications where controlled reactivity is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in terms of steric hindrance but differs in its core structure.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl groups but has a different functional group arrangement.
((2,5-Di-tert-butyl-1,4-phenylene)bis(oxy))bis(trimethylsilane): Contains both tert-butyl and trimethylsilyl groups but with a different core structure.
Uniqueness
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is unique due to its specific arrangement of tert-butyl and trimethylsilyl groups around a siline core. This unique structure imparts distinct steric and electronic properties, making it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
114564-38-4 |
|---|---|
Formule moléculaire |
C19H38Si3 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
(1,4-ditert-butyl-6-trimethylsilylsilin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H38Si3/c1-18(2,3)15-13-16(21(7,8)9)20(19(4,5)6)17(14-15)22(10,11)12/h13-14H,1-12H3 |
Clé InChI |
YCTLAKMTDIQKDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=[Si](C(=C1)[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



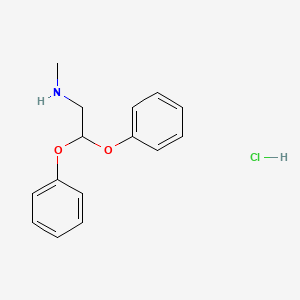
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
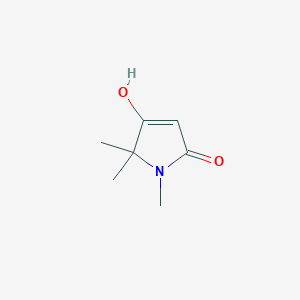
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
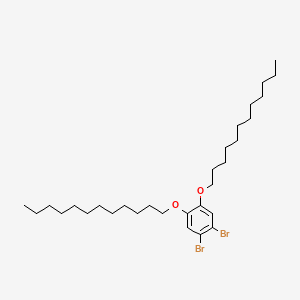
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
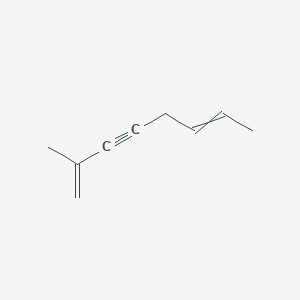

![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
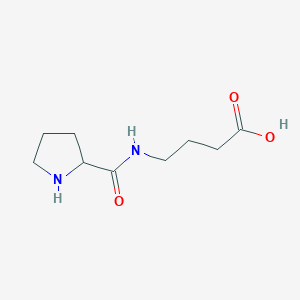
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
